molecular formula C8H14ClNO2 B2940852 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride CAS No. 1394042-79-5

2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

Cat. No. B2940852
CAS RN: 1394042-79-5
M. Wt: 191.66
InChI Key: FIJJOQJMVNDCSN-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1394042-79-5 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 2-azabicyclo [2.2.2]octane-4-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis

2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride: is a valuable building block in organic synthesis. Its bicyclic structure and functional groups make it a versatile intermediate for constructing complex organic compounds. It can be used to synthesize a variety of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its rigid structure can be incorporated into drug molecules to improve their binding affinity and specificity towards biological targets. This can lead to the development of new medications with enhanced efficacy and reduced side effects .

Peptide Mimetics

The compound’s carboxylic acid group allows for the formation of amide bonds, making it suitable for creating peptide mimetics. These mimetics can mimic the structure and function of natural peptides and proteins, which is beneficial in studying protein-protein interactions and in the design of novel enzyme inhibitors .

Chiral Resolution Agents

Due to its chiral center, 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride can be used as a chiral resolution agent. It can help in separating enantiomers of racemic mixtures, which is a critical step in the production of enantiomerically pure pharmaceuticals .

Material Science

In material science, the compound can be utilized to synthesize new materials with unique properties. Its incorporation into polymers can lead to materials with improved mechanical strength, thermal stability, and chemical resistance .

Catalysis

The compound can also play a role in catalysis. Its structure can be modified to create novel catalysts that can accelerate chemical reactions, increase selectivity, and reduce the need for harsh reaction conditions. This has implications for making chemical processes more environmentally friendly and cost-effective .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride can be found online . The MSDS contains information about the potential hazards of the compound and safety precautions for handling and storage.

properties

IUPAC Name

2-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJJOQJMVNDCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

CAS RN

1394042-79-5
Record name 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
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